molecular formula C9H6Br2N2 B12830318 3,6-Dibromoquinolin-8-amine

3,6-Dibromoquinolin-8-amine

Cat. No.: B12830318
M. Wt: 301.96 g/mol
InChI Key: YNWSMOMPGLSYJJ-UHFFFAOYSA-N
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Description

3,6-Dibromoquinolin-8-amine is a brominated derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of biological activities and are used in various pharmaceutical and chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dibromoquinolin-8-amine can be synthesized through the bromination of 8-aminoquinoline. The process typically involves the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The reaction conditions are carefully controlled to ensure selective bromination at the 3 and 6 positions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale bromination reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromoquinolin-8-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form new carbon-carbon or carbon-heteroatom bonds through coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted quinoline derivatives .

Scientific Research Applications

3,6-Dibromoquinolin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dibromoquinolin-8-amine involves its interaction with specific molecular targets. The bromine atoms enhance its ability to form strong interactions with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloroquinolin-8-amine: Similar in structure but with chlorine atoms instead of bromine.

    8-Aminoquinoline: The parent compound without halogen substitution.

    5,7-Dibromoquinolin-8-amine: Another brominated derivative with bromine atoms at different positions.

Uniqueness

3,6-Dibromoquinolin-8-amine is unique due to the specific positioning of the bromine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H6Br2N2

Molecular Weight

301.96 g/mol

IUPAC Name

3,6-dibromoquinolin-8-amine

InChI

InChI=1S/C9H6Br2N2/c10-6-1-5-2-7(11)4-13-9(5)8(12)3-6/h1-4H,12H2

InChI Key

YNWSMOMPGLSYJJ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1Br)N)Br

Origin of Product

United States

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